molecular formula C9H12N4 B12128770 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine

1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine

Cat. No.: B12128770
M. Wt: 176.22 g/mol
InChI Key: HFIFZHVKGMAMGR-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-(benzotriazol-1-yl)propan-2-amine

InChI

InChI=1S/C9H12N4/c1-7(10)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6,10H2,1H3

InChI Key

HFIFZHVKGMAMGR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2N=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine typically involves the reaction of benzotriazole with an appropriate amine. One common method involves the reaction of benzotriazole with 2-bromo-1-propanamine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine involves its interaction with various molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, making it a versatile scaffold for drug design . These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-benzotriazole: A parent compound with similar structural features.

    2-(1H-benzotriazol-1-yl)ethanamine: A structurally related compound with an ethylamine side chain.

    1-(1H-1,2,3-benzotriazol-1-yl)ethanol: A compound with an ethanol side chain.

Uniqueness

1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine is unique due to its specific amine side chain, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine is a benzotriazole derivative with the molecular formula C10H12N4. This compound exhibits significant biological activity due to the presence of the benzotriazole moiety, which is known for its stability and chelating properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The structure of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine features a propan-2-amine backbone substituted with a benzotriazole ring. The compound's molecular weight is approximately 176.22 g/mol.

PropertyValue
Molecular FormulaC10H12N4
Molecular Weight176.22 g/mol
CAS Number26861-80-3

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine exhibit potent antibacterial effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain benzotriazole derivatives showed comparable activity to standard antibiotics like ciprofloxacin against Staphylococcus aureus .

Case Study: Antimicrobial Efficacy
A series of studies evaluated the antimicrobial efficacy of benzotriazole derivatives:

  • Compound Tested : 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
    • Activity : Potent against Bacillus subtilis and Xanthomonas oryzae
    • Mechanism : Likely due to hydrophobic interactions facilitated by bulky substituents .

Anticancer Activity

Research has also highlighted the potential anticancer properties of benzotriazole derivatives. For instance, certain compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Screening
In a study focusing on benzotriazole derivatives:

  • Compound Tested : 5-(Benzotriazolyl)-N-methylbenzamide
    • Activity : Investigated for its ability to inhibit cancer cell growth.
    • Results : Showed significant cytotoxicity against various cancer cell lines .

The biological activity of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine can be attributed to several mechanisms:

  • Chelation : The benzotriazole ring can chelate metal ions, which may play a role in its antimicrobial and anticancer activities.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .

Comparative Analysis with Other Compounds

To better understand the unique properties of 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-amine, a comparison with similar benzotriazole derivatives is useful:

Compound NameStructure TypeNotable Properties
2-Amino-3-(1H-benzotriazol-1-yl)propanoic acidBenzotriazole derivativeExhibits anti-inflammatory activity
3-(Benzotriazolyl)propylamineBenzotriazole derivativeKnown for antimicrobial properties
5-(Benzotriazolyl)-N,N-dimethylamineBenzotriazole derivativePotential use as a UV stabilizer

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